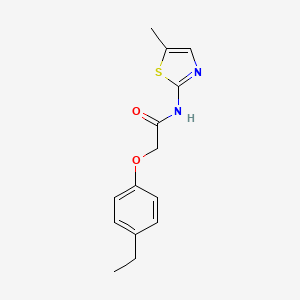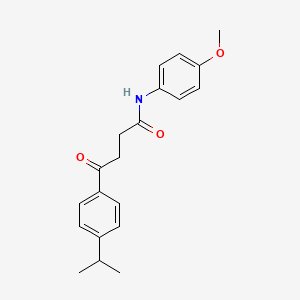![molecular formula C22H23N3 B5847797 2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclohexan]-3-amine](/img/structure/B5847797.png)
2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclohexan]-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclohexan]-3-amine, commonly known as SPIN, is a novel compound that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. SPIN has been shown to exhibit a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of SPIN is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, SPIN has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In addition, SPIN has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
SPIN has been shown to exhibit a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant effects. In cancer cells, SPIN has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, SPIN has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, SPIN has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using SPIN in lab experiments is its unique chemical structure, which makes it a potential candidate for drug development. In addition, SPIN has been shown to exhibit potent biological activities, which make it a valuable tool for studying various cellular processes. However, one of the limitations of using SPIN in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of SPIN. One possible direction is the development of SPIN-based drugs for the treatment of cancer and inflammatory diseases. In addition, further studies are needed to elucidate the mechanism of action of SPIN and its potential therapeutic applications in other fields of medicine, such as neurodegenerative diseases. Furthermore, the development of new synthesis methods for SPIN could lead to the production of more potent and effective derivatives.
Méthodes De Synthèse
The synthesis of SPIN involves a multi-step process that has been optimized for high yield and purity. The starting materials for the synthesis are 2-aminobenzophenone and cyclohexanone, which are reacted in the presence of a Lewis acid catalyst to form the spirocyclic intermediate. The intermediate is then reduced using a hydrogenation reaction to yield the final product, SPIN.
Applications De Recherche Scientifique
SPIN has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, SPIN has been shown to exhibit potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In addition, SPIN has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, SPIN has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-phenylspiro[5H-benzo[g]indazole-4,1'-cyclohexane]-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3/c23-21-19-20(24-25(21)17-10-3-1-4-11-17)18-12-6-5-9-16(18)15-22(19)13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-15,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLLSOVEHFTWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=NN(C(=C24)N)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5847729.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5847738.png)

![4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5847748.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5847770.png)
![8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5847772.png)


![5-[1,2-dimethyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5847804.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5847809.png)
![2-{[3-(phenylthio)propanoyl]amino}benzoic acid](/img/structure/B5847810.png)

